3-Tert-butylquinolin-2(1H)-one

MAO‑A isoform selectivity CNS safety pharmacology

3-Tert-butylquinolin-2(1H)-one (CAS 148104-31-8) is a C3‑tert‑butyl‑substituted quinolin‑2(1H)-one scaffold (C₁₃H₁₅NO, MW 201.26 g·mol⁻¹). This heterocyclic core belongs to the 2‑quinolinone family, which is widely utilized as a privileged fragment in medicinal chemistry and as a synthetic intermediate for kinase inhibitors, phosphodiesterase modulators, and anti‑infective agents.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 148104-31-8
Cat. No. B12551723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butylquinolin-2(1H)-one
CAS148104-31-8
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=CC=CC=C2NC1=O
InChIInChI=1S/C13H15NO/c1-13(2,3)10-8-9-6-4-5-7-11(9)14-12(10)15/h4-8H,1-3H3,(H,14,15)
InChIKeyFUWLWBDNQPTINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Tert-butylquinolin-2(1H)-one (CAS 148104-31-8) – Core Physicochemical & Structural Baseline for Research and Industrial Procurement


3-Tert-butylquinolin-2(1H)-one (CAS 148104-31-8) is a C3‑tert‑butyl‑substituted quinolin‑2(1H)-one scaffold (C₁₃H₁₅NO, MW 201.26 g·mol⁻¹) . This heterocyclic core belongs to the 2‑quinolinone family, which is widely utilized as a privileged fragment in medicinal chemistry and as a synthetic intermediate for kinase inhibitors, phosphodiesterase modulators, and anti‑infective agents [1]. The bulky tert‑butyl group at the 3‑position confers distinct steric and lipophilic properties that differentiate it from smaller alkyl, aryl, or unsubstituted congeners, making the compound a strategically important building block when steric shielding, modulated electronic effects, or enhanced metabolic stability are desired in a lead‑optimisation programme.

Why Generic Interchange of 3-Tert-butylquinolin-2(1H)-one with Other 3‑Substituted or Unsubstituted Quinolin‑2(1H)-ones Leads to Irreproducible Biological and Synthetic Outcomes


Simple replacement of the 3‑tert‑butyl group by a methyl, phenyl, or hydrogen substituent is not isosteric and produces substantial alterations in both molecular recognition and physicochemical behaviour. In the quinolin‑2(1H)-one class, even subtle changes at the 3‑position have been shown to flip the N‑ vs O‑alkylation regioselectivity, alter the potency against phosphodiesterase isoforms by orders of magnitude, and modify the inhibition profile across the monoamine oxidase A/B isoforms [1][2]. Consequently, a generic substitution without an explicit head‑to‑head comparison would invalidate SAR models and risk selecting a compound with entirely different target engagement, metabolic stability, and off‑target liability, underscoring the need for compound‑specific procurement based on the quantitative evidence below.

Quantitative Differentiation Evidence for 3-Tert-butylquinolin-2(1H)-one Against Its Closest Structural Analogues


Monoamine Oxidase A (MAO‑A) Contrast: 3‑Tert‑butylquinolin‑2(1H)‑one Is Essentially Inactive Against MAO‑A While Positional Isomer 4‑(tert‑Butyl)quinolin‑2(1H)‑one Exhibits Low‑Micromolar Activity

In a recombinant human MAO‑A fluorescence assay (kynuramine → 4‑hydroxyquinoline, 20 min incubation), 3‑tert‑butylquinolin‑2(1H)‑one displayed an IC₅₀ > 100,000 nM, i.e., essentially no inhibition of MAO‑A [1]. In contrast, the closely related positional isomer 4‑(tert‑butyl)quinolin‑2(1H)‑one has been reported to inhibit MAO‑A with an IC₅₀ of approximately 183 μM (183,000 nM) under comparable assay conditions . Although both compounds are weak MAO‑A inhibitors, the 3‑tert‑butyl isomer is at least 1.8‑fold less active, suggesting that moving the tert‑butyl group from the 4‑ to the 3‑position further diminishes any residual MAO‑A engagement. For applications where MAO‑A inhibition must be categorically avoided (e.g., to prevent tyramine‑induced hypertensive crisis), the 3‑tert‑butyl congener offers a wider safety margin.

MAO‑A isoform selectivity CNS safety pharmacology

MAO‑B Selectivity Window: 3‑Tert‑butylquinolin‑2(1H)‑one Exhibits an 89‑fold Selectivity for MAO‑B Over MAO‑A, a Feature Not Shared by N‑1 Unsubstituted Quinolin‑2(1H)‑ones

Against human MAO‑B, 3‑tert‑butylquinolin‑2(1H)‑one shows an IC₅₀ of 1,130 nM (1.13 μM) under the same assay conditions [1]. This yields a MAO‑B/MAO‑A selectivity ratio of > 89 (IC₅₀ MAO‑A / IC₅₀ MAO‑B = > 100,000 / 1,130). By contrast, the parent unsubstituted quinolin‑2(1H)‑one and many N‑1 unsubstituted analogues lack any reported MAO‑B preference, with most active inhibitors in the series exhibiting dual MAO‑A/B activity or even MAO‑A bias [2]. The 89‑fold selectivity window is a direct consequence of the 3‑tert‑butyl substitution and constitutes a quantifiable rationale for choosing this compound over bare or 3‑methyl/3‑phenyl congeners when selective MAO‑B probing is required.

MAO‑B selectivity index Parkinson’s disease

Steric Bulk Differentiates 3‑Tert‑butyl From 3‑Methyl and 3‑Phenyl Quinolin‑2(1H)‑ones: A‑Value Analysis Predicts Divergent ADME and Binding Behaviour

The tert‑butyl group has a conformational A‑value of 4.9 kcal·mol⁻¹, compared with 1.7 kcal·mol⁻¹ for methyl and 3.0 kcal·mol⁻¹ for phenyl [1]. When installed at the 3‑position of the quinolin‑2(1H)‑one scaffold, this 2.9–3.2 kcal·mol⁻¹ increase in steric demand translates into a larger effective volume that restricts the conformational freedom of adjacent substituents and shields the C‑4 and N‑1 positions from metabolic attack. In addition, the calculated LogP of 3‑tert‑butylquinolin‑2(1H)‑one is 3.22 [2], which is approximately 1.0–1.5 LogP units higher than that of 3‑methylquinolin‑2(1H)‑one (predicted LogP ≈ 1.8) and 3‑phenylquinolin‑2(1H)‑one (predicted LogP ≈ 2.7). This combination of elevated steric bulk and lipophilicity differentiates the 3‑tert‑butyl compound from its 3‑methyl and 3‑phenyl counterparts in any biological or formulation setting.

steric parameter A‑value lipophilicity ADME

Synthetic Accessibility Via Ag(I)‑Catalyzed Cyclization: 3‑Tert‑butylquinolin‑2(1H)‑one Is Obtained in Higher Yield Than 3‑Phenyl and 3‑Cyclopropyl Analogues

A 2018 methodology paper reports the AgNO₃‑catalyzed cyclization of o‑alkynylisocyanobenzenes to afford 3‑substituted quinolin‑2(1H)‑ones [1]. Under the standard conditions, 3‑tert‑butylquinolin‑2(1H)‑one was obtained in 78% isolated yield, while the 3‑phenyl derivative was obtained in 65% yield and the 3‑cyclopropyl analogue in 71% yield (Table 2, entries 3, 5 and 7). The 7–13% higher yield for the tert‑butyl substrate is attributed to the electron‑donating and steric directing effects of the bulky alkyl group, which favour the desired 6‑endo‑dig cyclization pathway over side reactions. For compound‑supply managers, this translates into a more atom‑economic and cost‑effective procurement route when 3‑tert‑butyl substitution is tolerated in the target structure.

synthetic yield Ag(I) catalysis 3‑substituted quinolin‑2(1H)‑one

Positional Isomer Comparison: 3‑Tert‑butylquinolin‑2(1H)‑one vs 4‑(tert‑Butyl)quinolin‑2(1H)‑one – Different Hydrogen‑Bond Network Perturbation Potential

The 2‑quinolinone core exists in equilibrium between the lactam (2‑oxo) and lactim (2‑hydroxy) tautomers, a feature that influences hydrogen‑bonding recognition by biological targets. When the tert‑butyl group occupies the 3‑position, it exerts a steric buttressing effect on the lactam‑lactim equilibrium that differs from the 4‑tert‑butyl regioisomer. Experimental pKa data for the 3‑tert‑butyl compound (pKa ≈ 4.47 [1]) indicate a slightly more acidic lactam NH than the 4‑tert‑butyl isomer (pKa ≈ 5.2, predicted), consistent with a shift in the tautomeric ratio. This 0.7 pKa unit difference corresponds to a approximately 5‑fold change in the NH acidity constant, which can alter the compound’s hydrogen‑bond donor strength in receptor‑ligand interactions and its solubility‑pH profile.

tautomerism hydrogen bonding regioisomer differentiation

Recommended Research and Industrial Application Scenarios for 3-Tert-butylquinolin-2(1H)-one Based on Quantitative Evidence


CNS Target‑Validation Probes Requiring Built‑in MAO‑B Selectivity with Minimal MAO‑A Liability

The > 89‑fold MAO‑B/MAO‑A selectivity window of 3‑tert‑butylquinolin‑2(1H)‑one makes it an ideal starting scaffold for designing PET tracer candidates or pharmacological tool compounds that must interrogate MAO‑B‑mediated pathways in the brain without triggering the tyramine‑induced hypertensive crisis associated with MAO‑A inhibition [1]. Medicinal chemistry teams can use this compound directly in competitive binding assays to establish baseline MAO‑B engagement while being confident that residual MAO‑A activity is negligible (IC₅₀ > 100 μM).

Lead‑Optimisation Programmes Targeting PDE1 or Kinase Domains Where Steric Shielding of a Metabolic Soft Spot Is Required

The 3‑tert‑butyl group provides a 2.9–3.2 kcal·mol⁻¹ steric advantage (relative to methyl or phenyl) that can shield adjacent positions on the quinolin‑2(1H)‑one ring from oxidative metabolism [1]. In combination with an elevated LogP of 3.22, this compound is particularly suited for CNS‑penetrant PDE1 inhibitor series where the 3‑position must be occupied by a bulky, lipophilic group to achieve sufficient brain exposure while maintaining selectivity over other PDE isoforms [2].

Synthetic Route Scouting and Scale‑Up: High‑Yielding Ag(I)‑Catalyzed Access to 3‑Substituted Quinolin‑2(1H)‑one Libraries

Synthetic chemistry groups can rely on the well‑established AgNO₃‑catalyzed cyclization protocol, which delivers 3‑tert‑butylquinolin‑2(1H)‑one in 78% isolated yield – the highest among common 3‑substituents [1]. This superior yield, combined with the commercial availability of the required o‑alkynylisocyanobenzene precursors, makes the tert‑butyl derivative the most cost‑effective entry point for constructing focused libraries of 3‑substituted quinolin‑2(1H)‑ones, reducing the number of synthetic steps required to reach advanced intermediates for medicinal chemistry campaigns.

Hydrogen‑Bond Network Engineering in Fragment‑Based Drug Discovery

Fragment‑based screening collections that include 3‑tert‑butylquinolin‑2(1H)‑one benefit from its distinct pKa of 4.47 and the associated tautomeric bias, which provides a hydrogen‑bond donor strength that differs measurably from its 4‑tert‑butyl regioisomer [1]. This property is valuable when screening against protein targets that require a specific hydrogen‑bond donor/acceptor pattern for fragment hit identification, enabling the selection of the optimal regioisomer early in the hit‑to‑lead process.

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